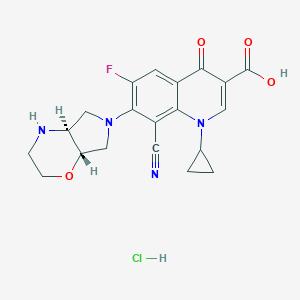

Finafloxacin hydrochloride

Übersicht

Beschreibung

Finafloxacin hydrochloride is a fluoroquinolone antibiotic. It is used to treat otitis externa, also known as swimmer’s ear, which is an infection of the outer ear canal caused by bacteria .

Synthesis Analysis

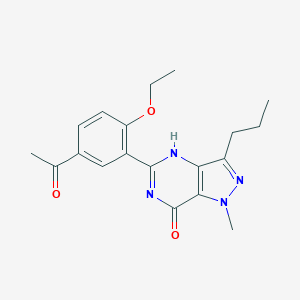

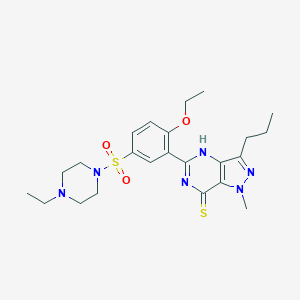

Finafloxacin is a novel fluoroquinolone with optimal antibacterial activity in low pH environments, offering a therapeutic advantage over some traditional antibiotics in treating bacterial infections associated with acidic foci . The synthesis of Finafloxacin involves the use of 2,4-dichloro-3-cyano-5-fluorobenzoic acid as a key intermediate .Molecular Structure Analysis

The molecular formula of Finafloxacin hydrochloride is C20H20ClFN4O4 and its average mass is 434.849 Da .Chemical Reactions Analysis

Finafloxacin is a fluoroquinolone antibiotic that selectively inhibits bacterial type II topoisomerase enzymes, DNA gyrase, and topoisomerase IV . These enzymes are required for bacterial DNA replication, transcription, repair, and recombination .Physical And Chemical Properties Analysis

Finafloxacin hydrochloride has a molecular weight of 434.9 g/mol . It is stable if stored as directed and should be protected from light and heat .Wissenschaftliche Forschungsanwendungen

Treatment of Bacterial Otitis Externa

Finafloxacin has been approved in the form of ear drops for the treatment of bacterial otitis externa . This condition is an inflammation of the outer ear and ear canal, often caused by bacterial infection.

Treatment of Urinary Tract Infections (UTIs)

Finafloxacin is being developed to treat serious bacterial infections associated with an acidic environment, including urinary tract infections . Its efficacy is optimal in slightly acidic environments, which is often the case in UTIs .

Treatment of Helicobacter Pylori Infections

Another application of Finafloxacin is in the treatment of Helicobacter pylori infections . These bacteria are known to cause stomach ulcers and are often found in an acidic environment, where Finafloxacin exhibits optimal efficacy .

Broad-Spectrum Antibacterial Activity

Finafloxacin targets both DNA gyrase and topoisomerase IV enzymes, enabling a broad antibacterial spectrum . This makes it effective against a wide range of bacterial infections.

Treatment of Acute Bacterial Exacerbation of Chronic Obstructive Pulmonary Disease

Zabofloxacin, a broad-spectrum fluoroquinolone agent like Finafloxacin, was first approved in South Korea to treat acute bacterial exacerbation of chronic obstructive pulmonary disease . Given their similar properties, Finafloxacin may also have potential in this area.

Potential Treatment for Multiresistant Pathogens

The emergence and dissemination of multiresistant pathogens pose an ongoing challenge . Finafloxacin, as a novel antimicrobial agent, represents a potential treatment option for various infections caused by these resistant bacteria .

Safety And Hazards

Zukünftige Richtungen

Finafloxacin is a novel fluoroquinolone with optimal antibacterial activity in low pH environments, therefore offering a therapeutic advantage over some traditional antibiotics in treating bacterial infections associated with acidic foci . It has been approved in ear-drops to treat bacterial otitis externa . The introduction of these novel fluoroquinolones into daily practice extends the possible indications of antibiotics into different bacterial infections, and provides treatment options in difficult-to-treat infections .

Eigenschaften

IUPAC Name |

7-[(4aS,7aS)-3,4,4a,5,7,7a-hexahydro-2H-pyrrolo[3,4-b][1,4]oxazin-6-yl]-8-cyano-1-cyclopropyl-6-fluoro-4-oxoquinoline-3-carboxylic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19FN4O4.ClH/c21-14-5-11-17(25(10-1-2-10)7-13(19(11)26)20(27)28)12(6-22)18(14)24-8-15-16(9-24)29-4-3-23-15;/h5,7,10,15-16,23H,1-4,8-9H2,(H,27,28);1H/t15-,16-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CQMSQUOHWYYEKM-MOGJOVFKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1N2C=C(C(=O)C3=CC(=C(C(=C32)C#N)N4CC5C(C4)OCCN5)F)C(=O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC1N2C=C(C(=O)C3=CC(=C(C(=C32)C#N)N4C[C@H]5[C@H](C4)OCCN5)F)C(=O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20ClFN4O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70175097 | |

| Record name | Finafloxacin hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70175097 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

434.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Finafloxacin hydrochloride | |

CAS RN |

209342-41-6 | |

| Record name | 3-Quinolinecarboxylic acid, 8-cyano-1-cyclopropyl-6-fluoro-7-[(4aS,7aS)-hexahydropyrrolo[3,4-b]-1,4-oxazin-6(2H)-yl]-1,4-dihydro-4-oxo-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=209342-41-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Finafloxacin hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0209342416 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Finafloxacin hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70175097 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | FINAFLOXACIN HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2G22PNZ052 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

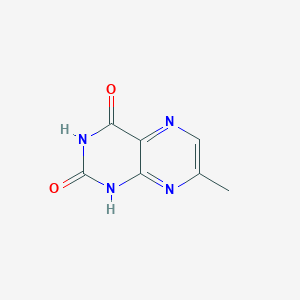

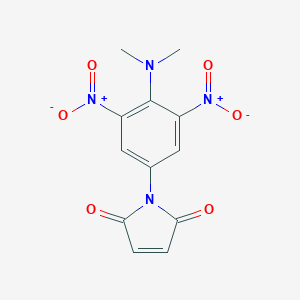

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

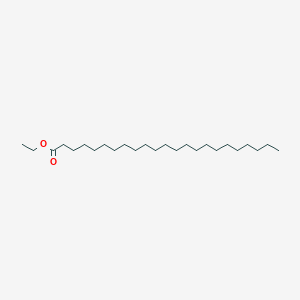

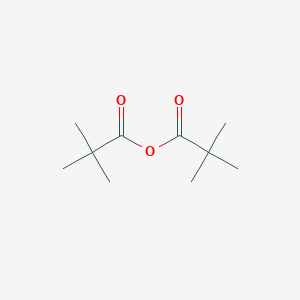

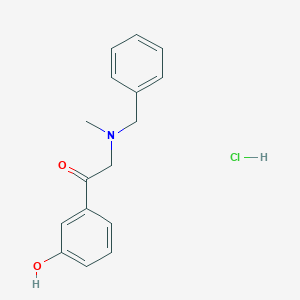

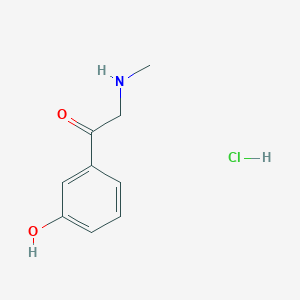

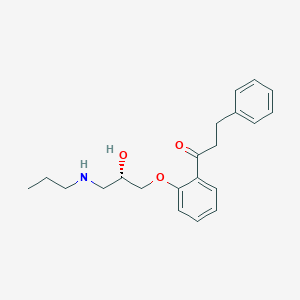

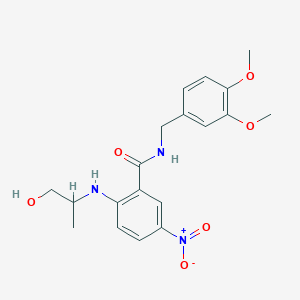

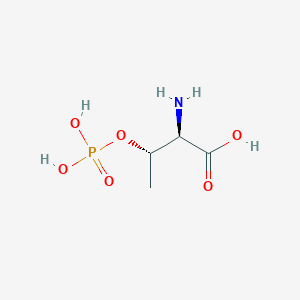

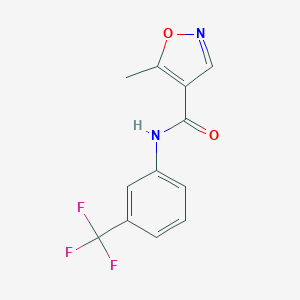

Feasible Synthetic Routes

Q & A

Q1: What is the mechanism of action of Finafloxacin hydrochloride against bacteria?

A: Finafloxacin hydrochloride, like other fluoroquinolones, targets bacterial type II topoisomerases, specifically DNA gyrase and topoisomerase IV []. These enzymes are essential for bacterial DNA replication, transcription, and repair. By inhibiting these enzymes, Finafloxacin hydrochloride disrupts bacterial DNA synthesis and ultimately leads to bacterial cell death.

Q2: How is the purity of Finafloxacin hydrochloride assessed?

A: A highly sensitive and specific HPLC method has been developed to determine the purity of Finafloxacin hydrochloride active pharmaceutical ingredient by quantifying the R,R isomer []. This method utilizes a Chiralpak AY-H column with a specific mobile phase for optimal separation. This ensures the quality control of the drug substance during manufacturing.

Q3: Is there any research comparing the activity of Finafloxacin to other fluoroquinolones?

A: Yes, research has been conducted to compare the activity of Finafloxacin to other fluoroquinolones against both bacterial and eukaryotic type II topoisomerases []. This comparative study helps in understanding the spectrum of activity and potential for off-target effects of Finafloxacin.

Q4: Are there any novel synthetic approaches for producing Finafloxacin hydrochloride?

A: While specific details are not provided in the abstracts, one article mentions "A novel approach to Finafloxacin hydrochloride (BAY35-3377)" []. This suggests that researchers are actively exploring alternative synthesis methods, potentially leading to more efficient and cost-effective production processes.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.